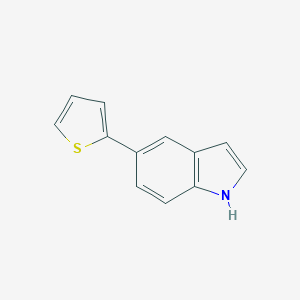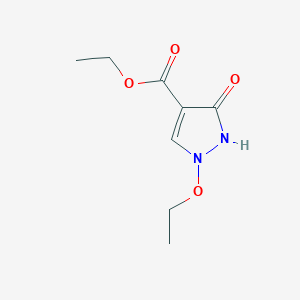
Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the ethoxy and carboxylate groups enhances its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a scaffold for drug development, particularly in the design of anti-cancer and anti-viral agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Wirkmechanismus
The mechanism of action of Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl pyrazole-4-carboxylate
- Ethyl 1H-pyrazole-4-carboxylate
- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
Uniqueness
Ethyl 1-ethoxy-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the presence of both ethoxy and carboxylate groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological and chemical properties .
Eigenschaften
CAS-Nummer |
145325-80-0 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-8(12)6-5-10(14-4-2)9-7(6)11/h5H,3-4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
GVQDTEGHIKALJA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(NC1=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CN(NC1=O)OCC |
Synonyme |
1H-Pyrazole-4-carboxylicacid,1-ethoxy-2,3-dihydro-3-oxo-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


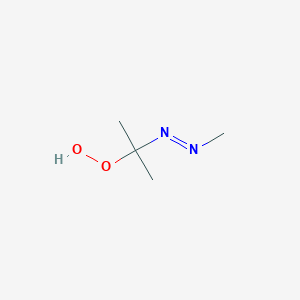
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)


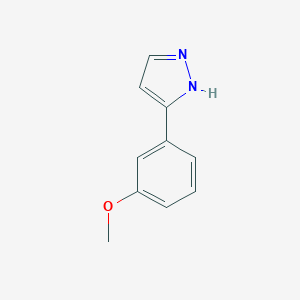

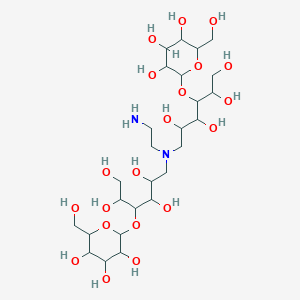
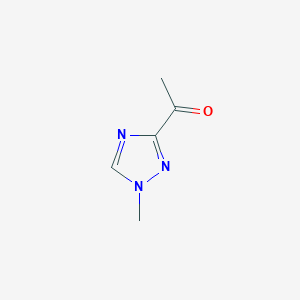


![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)


